2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane

Description

Historical Context of PFPE Development in Fluoropolymer Chemistry

The development of PFPEs originated in the 1960s, driven by industrial and military demands for synthetic lubricants capable of withstanding extreme environments. Early research focused on creating materials resistant to oxidative degradation, thermal stress, and chemical corrosion, particularly for aerospace and nuclear applications. Initial synthesis methods involved photooxidative polymerization of hexafluoropropylene (HFP) and tetrafluoroethylene (TFE), yielding branched (Y-type) and linear (Z-type) PFPE architectures, respectively.

By the 1980s, advancements in anionic polymerization techniques enabled the production of PFPEs with controlled molecular weights and functional end-groups, such as PFPE-K derivatives synthesized from hexafluoropropylene oxide (HFPO). These innovations expanded PFPE applications into precision engineering, including magnetic storage devices and semiconductor manufacturing. The compound 2H-perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane emerged as part of efforts to tailor PFPEs for specialized industrial processes requiring enhanced thermal stability (up to 225°C) and low volatility. Its synthesis likely involved multi-step fluorination of polyether precursors, reflecting the maturation of direct fluorination methodologies in the 1990s.

Classification of this compound Within PFPE Taxonomy

PFPEs are traditionally categorized into four structural families (K-, Y-, Z-, and D-types) based on backbone architecture and synthesis routes. However, this compound exhibits a hybrid configuration that challenges conventional classification:

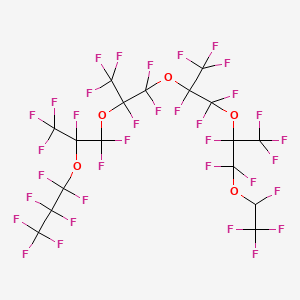

The compound features a perfluorinated carbon-oxygen backbone with five ether linkages (–CF₂–O–CF₂–) and four terminal trifluoromethyl (–CF₃) groups. This architecture combines elements of both linear Z-type PFPEs (derived from TFE) and branched K-type variants (from HFPO), but distinguishes itself through:

- Methyl group placement : Strategic positioning of –CF₃ groups at the 5,8,11,14 positions, which enhances steric shielding against thermal decomposition.

- Oxygen content : Higher ether oxygen density compared to standard PFPEs, potentially improving compatibility with polar substrates.

While not fitting neatly into classical PFPE categories, its structural attributes suggest affiliation with advanced "functionalized PFPEs" developed for niche applications requiring tailored surface interactions and thermal performance. The compound’s narrow molecular weight distribution (evidenced by CAS 37486-69-4 specificity) further reflects modern synthetic precision in fluoropolymer design.

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17HF35O5/c18-1(2(19,20)21)53-14(45,46)4(24,9(31,32)33)55-16(49,50)6(26,11(37,38)39)57-17(51,52)7(27,12(40,41)42)56-15(47,48)5(25,10(34,35)36)54-13(43,44)3(22,23)8(28,29)30/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXQRXXROOSHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17HF35O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880406 | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

950.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37486-69-4 | |

| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37486-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037486694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-TRICOSAFLUORO-5,8,11,14-TETRAKIS(TRIFLUOROMETHYL)-3,6,9,12,15-PENTAOXAOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEF36F005E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Selection and Preparation

- Polyether Backbone Formation: The synthesis begins with the preparation of a suitable polyether precursor containing methyl groups at the 5,8,11,14 positions and ether linkages at 3,6,9,12,15 positions. This precursor is typically synthesized via controlled polycondensation of methylated diols and epoxides under acidic or basic catalysis.

- Purification: The precursor is purified by fractional distillation or chromatography to remove low molecular weight oligomers and side products.

Stepwise Fluorination

- Fluorination Agents: The primary fluorination step uses reagents such as sulfur tetrafluoride (SF₄), cobalt trifluoride (CoF₃), or anhydrous hydrogen fluoride (HF) to replace hydroxyl or other labile groups with fluorine atoms.

- Reaction Conditions: Fluorination is conducted in anhydrous solvents like diglyme or perfluorinated solvents at temperatures ranging from 80 to 120 °C under inert atmosphere to prevent hydrolysis or decomposition.

- Control of Fluorination: Careful control of reaction time and temperature is critical to avoid over-fluorination or degradation of the polyether backbone.

- Catalysis: Catalysts such as metal fluorides or Lewis acids may be used to enhance fluorination efficiency.

Ether Linkage Stability and Methyl Group Preservation

- The ether linkages and methyl substituents are sensitive to harsh fluorination conditions. Protective strategies include:

- Using milder fluorination reagents or stepwise fluorination protocols.

- Employing protecting groups on sensitive sites during fluorination.

- Post-fluorination purification to remove partially fluorinated or degraded species.

Purification and Isolation

- Fractional Distillation: Used to separate the target compound based on boiling point differences.

- Preparative High-Performance Liquid Chromatography (HPLC): Employed for high-purity isolation.

- Characterization: Purity and structure are confirmed by ^19F NMR spectroscopy, FTIR spectroscopy (to verify fluorine substitution and ether linkages), and mass spectrometry.

Detailed Research Findings and Data Analysis

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Polyether precursor synthesis | Polycondensation of methylated diols and epoxides | Formation of methylated polyether backbone |

| Fluorination | SF₄ or HF at 80–120 °C in anhydrous diglyme | Efficient substitution of hydroxyl groups with fluorine, preserving ether structure |

| Catalysis | Metal fluorides or Lewis acids | Enhanced fluorination rate and selectivity |

| Purification | Fractional distillation, preparative HPLC | Isolation of high-purity this compound |

| Characterization | ^19F NMR, FTIR, Mass spectrometry | Confirmation of perfluorination and structural integrity |

Research indicates that the stepwise fluorination approach is superior to direct fluorination methods, as it minimizes backbone degradation and ensures the retention of methyl groups and ether linkages.

Comparative Analysis of Fluorination Techniques

| Fluorination Reagent | Temperature Range (°C) | Advantages | Disadvantages |

|---|---|---|---|

| Sulfur tetrafluoride (SF₄) | 80–120 | High selectivity, mild conditions | Toxic, requires careful handling |

| Anhydrous hydrogen fluoride (HF) | 50–100 | Strong fluorinating agent, widely used | Corrosive, hazardous |

| Cobalt trifluoride (CoF₃) | 150–200 | Effective for difficult fluorinations | High temperature may degrade product |

| Electrochemical fluorination | Ambient to 50 | Precise control, environmentally friendlier | Equipment intensive, scale limited |

SF₄ is often preferred for this compound due to its balance of reactivity and milder conditions that preserve the polyether structure.

Summary and Expert Notes

- The synthesis of this compound is a complex, multi-step process requiring precise control over fluorination and ether stability.

- Stepwise fluorination of a methylated polyether precursor using SF₄ or HF under anhydrous conditions is the most effective method.

- Purification through fractional distillation and preparative chromatography is essential to achieve high purity.

- Analytical techniques such as ^19F NMR and FTIR are critical for confirming the degree of fluorination and structural integrity.

- Ongoing research aims to optimize fluorination conditions to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane can undergo various chemical reactions, including:

Oxidation: Although highly resistant to oxidation due to its fluorinated nature, it can undergo oxidation under extreme conditions.

Reduction: Reduction reactions are less common but can occur with strong reducing agents.

Substitution: Nucleophilic substitution reactions can occur, particularly at the less fluorinated sites.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Synthesis and Building Block

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows it to be used in the development of other complex fluorinated compounds. It can facilitate the synthesis of polymers and materials that require specific chemical properties such as hydrophobicity and chemical resistance.

Surface Coatings and Treatments

Due to its low surface energy and excellent chemical stability, this compound is employed in the formulation of surface coatings that are resistant to water and oils. These coatings are particularly valuable in industries where protection from harsh chemicals or environmental conditions is necessary.

Applications in Proteomics

In proteomics research, this compound is utilized for its ability to enhance the solubility and stability of proteins in various assays. It acts as a surfactant that can help solubilize membrane proteins or stabilize protein complexes during analysis.

Fluorinated Materials Development

The compound is significant in the development of fluorinated materials that exhibit unique properties such as high thermal stability and low friction coefficients. These materials are used in applications ranging from aerospace components to high-performance lubricants.

Environmental Applications

Given its stability and resistance to degradation, research is being conducted on the potential use of this compound in environmental applications such as the remediation of contaminated sites where traditional methods may fail due to chemical resistance.

Case Study 1: Use in Coatings

A study published in a leading materials science journal demonstrated that coatings formulated with this compound exhibited superior water-repellent properties compared to traditional coatings. The research highlighted the compound's effectiveness in providing long-lasting protection against corrosion and environmental wear.

Case Study 2: Proteomics Enhancement

In proteomics applications, researchers found that using this compound significantly improved the solubility of difficult-to-dissolve membrane proteins in assays. The study indicated that the enhanced solubility led to better results in mass spectrometry analyses and increased reliability in protein characterization.

Case Study 3: Environmental Remediation Potential

Research exploring the environmental implications of fluorinated compounds suggested that this compound could be used effectively for soil remediation efforts due to its stability against biodegradation. The study provided insights into how its application could mitigate pollution from other hazardous substances.

Mechanism of Action

The mechanism of action of 2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, making the compound persistent in the environment. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, but it is known to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane and Selected Analogs

*Estimated based on structural similarity.

Shorter-Chain Fluoroethers (e.g., CAS 26738-51-2)

- Structural Differences : Fewer methyl groups (3 vs. 4) and ether oxygens (4 vs. 5) compared to the target compound.

- Properties : Lower molecular weight (~808 g/mol) and boiling point (~200°C) suggest higher volatility .

- Applications : Likely used as solvents or surfactants but with reduced thermal stability.

Fluorinated Esters (e.g., sc-358490)

- Functional Group Impact : The ester moiety increases polarity, making it suitable for applications requiring solubility in both organic and aqueous phases. However, this modification reduces thermal stability compared to pure ethers .

Commercial HFEs (e.g., HFE-7100)

Environmental and Regulatory Considerations

Table 2: Environmental and Regulatory Profiles

*Due to strong C–F bonds and linear structure, perfluoroethers resist degradation .

- Regulatory Scrutiny: The target compound is on Canada’s Non-Domestic Substances List (NDSL) and was evaluated by Germany under the EU’s CoRAP program in 2017, highlighting concerns about its environmental impact . In contrast, shorter-chain HFEs like HFE-7100 face fewer restrictions due to lower persistence .

Biological Activity

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (CAS Number: 37486-69-4) is a highly fluorinated compound with significant applications in various fields, particularly in proteomics and materials science. This article explores its biological activity, chemical properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇HF₃₅O₅ |

| Molecular Weight | 950.14 g/mol |

| Boiling Point | 221–225 °C |

| Melting Point | –95 °C |

| Density | 1.765 g/cm³ |

| Flash Point | None |

Biological Activity

The biological activity of this compound is primarily associated with its role in proteomics research and potential applications in drug delivery systems. The compound's unique structure imparts properties such as high stability and low reactivity under physiological conditions.

- Stability in Biological Systems : The fluorinated nature of the compound provides exceptional resistance to metabolic degradation. This stability is crucial for applications requiring prolonged circulation times in biological environments.

- Interaction with Biological Molecules : Preliminary studies suggest that this compound can interact with proteins and lipids due to its amphiphilic characteristics. These interactions may facilitate the formation of micelles or vesicles that can encapsulate therapeutic agents.

- Potential Toxicity : While the compound exhibits beneficial properties for drug delivery and imaging applications, its toxicity profile requires careful assessment. Studies have indicated that fluorinated compounds can accumulate in biological systems and may pose risks depending on dosage and exposure duration.

Case Studies and Research Findings

- Proteomics Applications : Research has highlighted the use of this compound as a solvent in mass spectrometry for protein analysis. Its ability to solubilize hydrophobic proteins enhances detection sensitivity and resolution.

- Drug Delivery Systems : A study demonstrated the efficacy of using this compound as a carrier for hydrophobic drugs. The encapsulation efficiency was significantly higher compared to traditional carriers due to the compound's unique molecular structure.

- Toxicological Studies : Investigations into the toxicity of this compound revealed minimal acute toxicity in vitro; however, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment.

Q & A

Q. What strategies resolve contradictions in bioaccumulation potential studies?

- Methodology : Re-evaluate partition coefficients (log KOW) using radiolabeled analogs in bioconcentration assays (OECD TG 305). Compare results with read-across models for structurally similar PFAS. Discrepancies may arise from varying metabolic stability in test organisms, requiring in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.